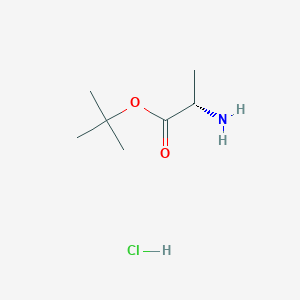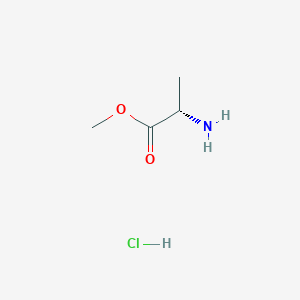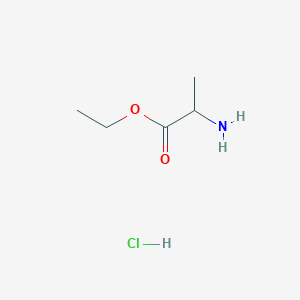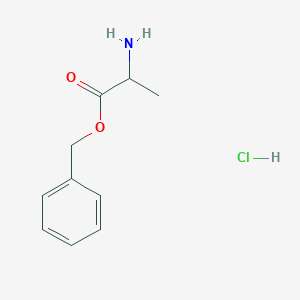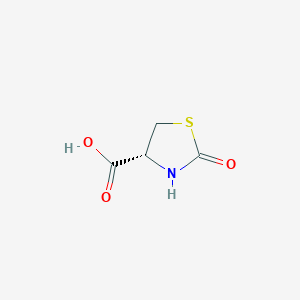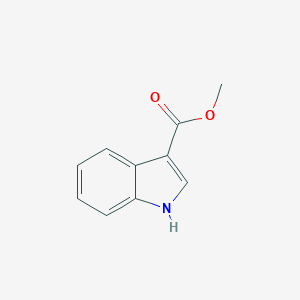
L-tryptophan beta-naphthylamide
Overview
Description
L-tryptophan beta-naphthylamide is a biochemical compound with the molecular formula C21H19N3O and a molecular weight of 329.40 g/mol . It is primarily used in proteomics research and serves as a versatile building block in the synthesis of other chemicals . This compound is known for its solid physical state and is typically stored at 4°C .
Mechanism of Action
Target of Action
L-Tryptophan-Beta-Naphthylamide primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA, which is then used in the translation process to incorporate tryptophan into growing peptide chains .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function or activity
Biochemical Pathways
L-Tryptophan, the parent compound of L-Tryptophan-Beta-Naphthylamide, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target
Pharmacokinetics
The compound is known to be a solid at room temperature and has a melting point of 171°c . Its density is predicted to be approximately 1.32 g/cm³, and its refractive index is predicted to be 1.76 . These properties may influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
It is known that disruptions in l-tryptophan metabolism, which l-tryptophan-beta-naphthylamide may affect, are associated with several neurological, metabolic, psychiatric, and intestinal disorders
Action Environment
The action, efficacy, and stability of L-Tryptophan-Beta-Naphthylamide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is known to be a solid at room temperature and has a specific melting point . Additionally, the compound’s action and efficacy may be influenced by the presence of other compounds or conditions in its environment.
Biochemical Analysis
Biochemical Properties
L-tryptophan beta-naphthylamide is involved in several biochemical reactions, particularly those related to proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, which cleave the compound to release L-tryptophan and beta-naphthylamine. This interaction is crucial for studying protease activity and specificity . Additionally, this compound can be used as a substrate in enzymatic assays to measure the activity of specific proteases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin, thereby influencing serotonin levels in cells . This modulation of serotonin levels can impact cell signaling pathways related to mood, behavior, and cognition. Furthermore, the compound’s interaction with proteases can affect protein turnover and degradation, influencing cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for proteases, which cleave the compound to release its constituent parts. This cleavage can lead to the activation or inhibition of downstream signaling pathways, depending on the specific protease involved . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at 4°C, but it can degrade over time, leading to a decrease in its effectiveness in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of protease activity and protein turnover . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate protease activity and influence serotonin levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and protein turnover . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan to serotonin and kynurenine, respectively . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one of the primary transporters involved in the uptake of the compound into cells . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to specific organelles through post-translational modifications and targeting signals . For example, the compound can be localized to the endoplasmic reticulum or lysosomes, where it interacts with proteases and other enzymes involved in protein turnover and degradation . This subcellular localization is crucial for its activity and function in cellular processes.
Preparation Methods
L-tryptophan beta-naphthylamide can be synthesized through various chemical routes. One common method involves the use of L-tryptophan as a starting material, which undergoes a series of chemical reactions to form the final product . The synthetic process often includes steps such as amide bond formation and naphthyl group attachment. Industrial production methods may involve microbial fermentation, where genetically engineered microorganisms like Escherichia coli are used to produce L-tryptophan, which is then chemically modified to obtain this compound .
Chemical Reactions Analysis
L-tryptophan beta-naphthylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of indole derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
L-tryptophan beta-naphthylamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex compounds such as 5,6-dihydroindolizine, which has anti-inflammatory properties . In biology, it serves as a substrate for enzymatic reactions and is used in studies involving proteomics and enzyme kinetics . In medicine, this compound is explored for its potential therapeutic effects, including its role in antimicrobial peptide research . Additionally, it has industrial applications in the production of pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
L-tryptophan beta-naphthylamide can be compared with other similar compounds, such as beta-carboline alkaloids derived from tryptophan . These alkaloids, including harmine and harmaline, share structural similarities with this compound but differ in their biological activities and applications. For instance, beta-carboline alkaloids are known for their hallucinogenic and psychotropic properties, whereas this compound is primarily used in research and industrial applications . Other similar compounds include various tryptophan derivatives used in proteomics and organic synthesis .
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGFBMEWGARAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954902 | |
| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-63-4 | |
| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-indole-3-propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


